molecular formula C14H14N2O3 B2503856 (2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile CAS No. 391649-81-3

(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile

Cat. No.: B2503856
CAS No.: 391649-81-3
M. Wt: 258.277
InChI Key: ZUXVIFYCMLLURE-YRNVUSSQSA-N
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Description

(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile is an organic compound with a complex structure that includes a nitrophenyl group, a methylidene group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile typically involves the condensation of 3-nitrobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines can be used under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Amides or other substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxobutanenitrile: Similar structure but with a shorter carbon chain.

    4,4-dimethyl-2-[(4-nitrophenyl)methylidene]-3-oxopentanenitrile: Similar structure but with the nitro group in a different position on the phenyl ring.

Uniqueness

(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic chemistry and pharmacology.

Properties

IUPAC Name

(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)7-10-5-4-6-12(8-10)16(18)19/h4-8H,1-3H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXVIFYCMLLURE-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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